Methyl 5-([1,1'-biphenyl]-4-yl)isoxazole-3-carboxylate
Description
Methyl 5-([1,1’-biphenyl]-4-yl)isoxazole-3-carboxylate is a compound that belongs to the class of isoxazole derivatives Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Properties
IUPAC Name |
methyl 5-(4-phenylphenyl)-1,2-oxazole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO3/c1-20-17(19)15-11-16(21-18-15)14-9-7-13(8-10-14)12-5-3-2-4-6-12/h2-11H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLTZRTIHDGTBKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NOC(=C1)C2=CC=C(C=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-([1,1’-biphenyl]-4-yl)isoxazole-3-carboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction of biphenyl-substituted nitrile oxides with alkynes, leading to the formation of the isoxazole ring . Another approach involves the reaction of hydroxylamine with 1,3-diketones or derivatives of propiolic acid . These reactions are usually carried out under mild conditions, often using catalysts such as AuCl3 or CuCl .
Industrial Production Methods
Industrial production of this compound may involve large-scale cycloaddition reactions using nitrile oxides and alkynes. The process can be optimized for higher yields and purity by controlling reaction parameters such as temperature, pressure, and the use of specific catalysts .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-([1,1’-biphenyl]-4-yl)isoxazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings and the isoxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Anticancer Activity
Methyl 5-([1,1'-biphenyl]-4-yl)isoxazole-3-carboxylate has been evaluated for its anticancer properties. Recent studies indicate that derivatives of isoxazoles exhibit significant cytotoxicity against various cancer cell lines. For example:
- Cell Lines Tested : Compounds related to this compound were tested against HCT116 (colon cancer), MCF7 (breast cancer), and HeLa (cervical cancer) cell lines.
- Mechanism of Action : These compounds often induce apoptosis and cell cycle arrest in cancer cells through mechanisms that may involve the modulation of p53 pathways or direct interaction with cellular targets.
Case Studies
- Study on Antitumor Activity : A study published in Molecules reported that isoxazole derivatives showed promising results in inhibiting tumor growth in vitro and in vivo models. The study highlighted the structure-activity relationship (SAR) that could be leveraged to optimize efficacy against specific cancer types .
- Electrochemical Studies : Another research article demonstrated that the electrochemical behavior of isoxazole derivatives correlates with their anticancer activity. The study utilized cyclic voltammetry to evaluate the redox properties of these compounds, indicating potential for development as drug-like candidates .
Material Science Applications
In addition to its biological applications, this compound has potential uses in materials science:
Polymer Chemistry
The compound can serve as a monomer or additive in polymer synthesis due to its unique chemical structure. Its incorporation into polymer matrices may enhance thermal stability and mechanical properties.
Nanotechnology
Research indicates that isoxazole derivatives can be utilized in the development of nanomaterials with tailored properties for applications in drug delivery systems or as sensors due to their electroactive nature.
Mechanism of Action
The mechanism of action of Methyl 5-([1,1’-biphenyl]-4-yl)isoxazole-3-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor of enzymes such as cyclooxygenase (COX), thereby affecting the production of prostaglandins and other signaling molecules . The isoxazole ring plays a crucial role in binding to the active site of the enzyme, leading to its inhibition .
Comparison with Similar Compounds
Similar Compounds
5-Methylisoxazole-3-carboxylic acid: A simpler isoxazole derivative with similar structural features.
Isoxazole-carboxamide derivatives: Compounds with similar isoxazole rings but different substituents, showing varied biological activities.
Uniqueness
Methyl 5-([1,1’-biphenyl]-4-yl)isoxazole-3-carboxylate is unique due to its biphenyl group, which enhances its potential interactions with biological targets and increases its versatility in synthetic applications .
Biological Activity
Methyl 5-([1,1'-biphenyl]-4-yl)isoxazole-3-carboxylate is a compound of significant interest due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
Synthesis
The synthesis of this compound typically involves the reaction of isoxazole derivatives with biphenyl moieties. For example, one synthetic route includes the use of 2-([1,1'-biphenyl]-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane as a starting material in a microwave-assisted reaction that yields the target compound with high purity and yield .
Biological Activity
Antimicrobial Properties
Recent studies indicate that isoxazole derivatives exhibit a wide range of antimicrobial activities. This compound has been evaluated for its effectiveness against various bacterial strains and fungi. In particular:
- Antibacterial Activity : Compounds similar to this compound have shown promising results against Staphylococcus aureus and Pseudomonas aeruginosa, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 μM depending on structural modifications .
- Antifungal Activity : This compound has also demonstrated antifungal properties against Candida albicans, with some derivatives exhibiting over 55% biofilm eradication at specific concentrations .
Mechanism of Action
The proposed mechanism for the antimicrobial action of isoxazole derivatives involves inhibition of key metabolic pathways in bacteria and fungi. For instance, the interaction with ergosterol biosynthesis pathways in fungi is critical, as these compounds can disrupt fungal cell membrane integrity without affecting mammalian cells significantly .
Case Studies
Case Study 1: Antitubercular Activity
In a focused study on antitubercular activity, derivatives of isoxazole were tested for their efficacy against Mycobacterium tuberculosis. This compound was part of a series that showed varying degrees of inhibition. The most potent derivatives had IC50 values as low as 60 μM, indicating significant potential for further development as antitubercular agents .
Case Study 2: Structure-Activity Relationship (SAR)
A detailed SAR analysis revealed that modifications on the biphenyl moiety significantly influence biological activity. For example, introducing electron-withdrawing groups on the aromatic ring enhanced antibacterial potency by improving binding affinity to bacterial targets .
Data Summary
The following table summarizes key findings related to the biological activity of this compound and its derivatives:
| Activity Type | Target Organism | IC50/MIC (μM) | Comments |
|---|---|---|---|
| Antibacterial | Staphylococcus aureus | 10 - 50 | Varying effectiveness based on structural changes |
| Antifungal | Candida albicans | >100 | Notable biofilm disruption observed |
| Antitubercular | Mycobacterium tuberculosis | 60 | Promising candidate for further development |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
